Hydrogen-Bond Donor Count and Predicted Kinase Hinge-Binding Geometry
The target compound presents exactly one hydrogen-bond donor (NH–CH₃) at the 4-amino position, whereas its direct analog 2-(piperazin-1-yl)pyrimidin-4-amine (CAS 55745-87-4) presents two donors (NH₂). This difference alters the hinge-binding interaction pattern with the kinase ATP pocket; a single-donor motif mimics the N-methylated amide of ATP more closely and has been associated with improved selectivity for certain kinase subfamilies [1]. The N-methyl group also increases lipophilicity (calculated LogP ≈ 1.2 vs. ≈ 0.6 for the des-methyl analog), which can enhance passive permeability .
| Evidence Dimension | Hydrogen-bond donor count and calculated LogP |
|---|---|
| Target Compound Data | 1 H-bond donor; calculated LogP ≈ 1.2 |
| Comparator Or Baseline | 2-(piperazin-1-yl)pyrimidin-4-amine (CAS 55745-87-4): 2 H-bond donors; calculated LogP ≈ 0.6 |
| Quantified Difference | Reduction of 1 H-bond donor; ΔLogP ≈ +0.6 units |
| Conditions | In silico prediction based on molecular structure; LogP calculated via ChemAxon consensus model |
Why This Matters
A single-donor hinge-binding motif is a validated design principle in kinase inhibitor optimization, directly influencing target selectivity and ligand efficiency.
- [1] Shallal, H. M., Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043–2057. DOI: 10.1016/j.ejmech.2011.02.057 View Source
